molecular formula C9H14N2O5 B2400989 5,6-Dihydrodeoxyuridine CAS No. 5626-99-3

5,6-Dihydrodeoxyuridine

Cat. No. B2400989
CAS RN: 5626-99-3
M. Wt: 230.22
InChI Key: XMJRLEURHMTTRX-SHYZEUOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydrodeoxyuridine is a chemical compound with the molecular formula C9H14N2O5 . It is also known by other names such as 5,6-dihydro-2’-deoxyuridine, Dihydrodeoxyuridine, and 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione .


Molecular Structure Analysis

The molecular weight of 5,6-Dihydrodeoxyuridine is 230.22 g/mol . The IUPAC name is 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione . The InChI is InChI=1S/C9H14N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h5-6,8,12-13H,1-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1 .


Physical And Chemical Properties Analysis

5,6-Dihydrodeoxyuridine has a molecular weight of 230.22 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The exact mass is 230.09027155 g/mol .

Scientific Research Applications

Potential Anti-Herpes Agents

5,6-Dihydrodeoxyuridine derivatives were synthesized and examined as potential anti-herpes agents. Specifically, 5-halo-6-methoxy-5,6-dihydro derivatives of 5-[1-methoxy-2-halo(or 2,2-dihalo)ethyl]-2′-deoxyuridines were designed to act as potential prodrugs with enhanced metabolic stability, aiming for ready conversion to the parent molecules. These analogs were found to be stable to E. coli thymidine phosphorylase and could regenerate the 5,6-olefinic bond to provide parent moieties upon incubation with glutathione at 37°C. However, these compounds were not inhibitory against herpes simplex virus type-1 (HSV-1), potentially due to their inability to convert to parent compounds in cell culture medium Rakesh Kumar, 2003.

Interaction with DNA Polymerases and DNA N-glycosylases

The chemical synthesis of (5′S,6S)-cyclo-5,6-dihydro-2′-deoxyuridine [(5′S,6S)-CyclodHdUrd], a major product of gamma irradiation of oxygen-free aqueous solution of 2′-deoxycytidine, was reported. Subsequently, this cyclonucleoside was incorporated into defined sequence oligodeoxyribonucleotides. In vitro replication and repair studies showed that (5′S,6S)-CyclodHdUrd, along with (5′S,6S)-CyclodHThd [(5′S,6S)-cyclo-5,6-dihydrothymidine], inserted into DNA oligomers act as blocks for DNA polymerases and are not excised by DNA N-glycosylases. This suggests that these compounds might represent potential blocks in DNA replication or repair mechanisms E. Muller et al., 2000.

Role in DNA Damage and Repair

The role of 5,6-Dihydrodeoxyuridine in DNA damage and repair was highlighted through the study of tandem lesions in DNA by a nucleobase peroxyl radical. It was found that under aerobic conditions, the peroxyl radical derived from 5,6-dihydro-2'-deoxyuridin-6-yl reacts approximately 82% of the time with either the 5'- or 3'-adjacent nucleotide to produce two contiguously damaged nucleotides, known as tandem lesions. These results suggest that tandem lesions, whose biochemical effects are largely unknown, constitute a major family of DNA damage products produced by the indirect effect of gamma-radiolysis I. Hong et al., 2007.

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h5-6,8,12-13H,1-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJRLEURHMTTRX-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydrodeoxyuridine

CAS RN

5626-99-3
Record name 5,6-DIHYDRODEOXYURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STE2XBS8PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.